2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylicacid,Mixtureofdiastereomers
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Overview
Description
2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid, mixture of diastereomers, is a compound that features tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . The compound is notable for its cyclopropane ring, which imparts unique chemical properties due to the ring strain and the presence of Boc groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid typically involves the protection of amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the Boc protection process .
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Major Products
The major products formed from these reactions include the deprotected amine and substituted derivatives, depending on the specific nucleophile used in the reaction .
Scientific Research Applications
2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc groups protect the amine from unwanted reactions, allowing for selective chemical transformations. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of target molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amines: These compounds also feature Boc groups and are used for similar purposes in organic synthesis.
Cyclopropane derivatives: Compounds with cyclopropane rings exhibit similar ring strain and reactivity.
Uniqueness
2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid is unique due to the combination of Boc protection and the cyclopropane ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C14H23NO6 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO6/c1-13(2,3)20-11(18)8-7(10(16)17)9(8)15-12(19)21-14(4,5)6/h7-9H,1-6H3,(H,15,19)(H,16,17) |
InChI Key |
CQENTPUCJYRNGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(C1NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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